N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]furan-2-carboxamide
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Overview
Description
N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]furan-2-carboxamide is a heterocyclic compound that features a thiazole ring, a piperidine ring, and a furan ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]furan-2-carboxamide typically involves multi-step reactions. One common method starts with the preparation of the thiazole ring, followed by the formation of the piperidine ring, and finally, the coupling of these intermediates with a furan-2-carboxylic acid derivative. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be performed under inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For instance, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms. Substitution reactions can result in various substituted derivatives, depending on the nucleophiles or electrophiles used .
Scientific Research Applications
N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]furan-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]furan-2-carboxamide include other heterocyclic compounds with thiazole, piperidine, and furan rings. Examples include:
- N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
- Furan-2-carboxylic acid derivatives with different substituents
- Thiazole-containing compounds with various functional groups .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c17-12(11-2-1-8-18-11)15-10-3-6-16(7-4-10)13-14-5-9-19-13/h1-2,5,8-10H,3-4,6-7H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUOXKVZDULRCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CO2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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